Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

Methyl α-D-Glucopyranoside is a purified, crystalline derivative of glucose that serves as an efficient and stable intermediate in various organic syntheses. Its key advantages include high chemical purity, excellent solubility in water and certain organic solvents, and its ability to undergo controlled reactions with minimal side products formation.
Methyl a-D-Glucopyranoside structure
Methyl a-D-Glucopyranoside structure
商品名:Methyl a-D-Glucopyranoside
CAS番号:97-30-3
MF:C7H14O6
メガワット:194.182463169098
MDL:MFCD00064086
CID:34897
PubChem ID:87572318

Methyl a-D-Glucopyranoside 化学的及び物理的性質

名前と識別子

    • Alpha-D-Methylglucoside
    • Methyl alpha-D-glucopyranoside
    • Methyl α-D-glucopyranoside
    • alpha-Methyl glucopyranoside
    • Methyl .α.-D-glucopyranoside
    • Methyl α-D-Glucopyra
    • Methyl-a-D-glucopyranoside
    • Methyl-alpha-D-glucopyranoside
    • α-Methyl glucopyranoside
    • Methyl glucoside
    • Methyl α-D-Glucoside
    • Methyl alpha-D-glucoside
    • alpha-Methylglucoside
    • alpha-Methyl-D-glucoside
    • alpha-Methyl D-glucose ether
    • Me alpha-Glc
    • alpha-D-methyl glucoside
    • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
    • 1-O-methyl-alpha-D-glucoside
    • Methyl alpha-D-glucoside (VAN)
    • 1-O-methyl-alpha-D-glucopyranose
    • 1-O-methyl-alpha-D-glucopyranoside
    • Methyl hexopyranoside
    • methyl a-
    • Glucopyranoside, methyl, α-D- (8CI)
    • D
    • Methyl α-D-glucopyranoside (ACI)
    • 1-O-Methyl-α-D-glucopyranoside
    • 1-O-Methyl-α-D-glucoside
    • 1-O-Methyl-α-glucopyranoside
    • Methyl α-D-(+)-glucoside
    • Methyl α-glucopyranoside
    • NSC 102101
    • NSC 214092
    • α-Methyl D-glucose ether
    • α-Methylglucoside
    • Methyl a-D-Glucopyranoside
    • MDL: MFCD00064086
    • インチ: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
    • InChIKey: HOVAGTYPODGVJG-ZFYZTMLRSA-N
    • ほほえんだ: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
    • BRN: 81568

計算された属性

  • せいみつぶんしりょう: 194.07900
  • どういたいしつりょう: 194.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.2
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 99.4

じっけんとくせい

  • 色と性状: 白粉。
  • 密度みつど: 1,46 g/cm3
  • ゆうかいてん: 167.0 to 170.0 deg-C
  • ふってん: 389.1°C at 760 mmHg
  • フラッシュポイント: 189.1 °C
  • 屈折率: 157.5 ° (C=10, H2O)
  • すいようせい: 108 g/100 mL (20 ºC)
  • PSA: 99.38000
  • LogP: -2.56730
  • マーカー: 6080
  • かんど: Hygroscopic
  • 酸性度係数(pKa): pKa (25°): 13.71
  • ひせんこうど: 158.9 º (c=10, water)
  • ようかいせい: 未確定

Methyl a-D-Glucopyranoside セキュリティ情報

Methyl a-D-Glucopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MG708-25g
Methyl a-D-Glucopyranoside
97-30-3 98%
25g
¥32.0 2022-06-10
Cooke Chemical
A5394912-25G
Methyl α-D-glucopyranoside
97-30-3 98%
25g
RMB 23.20 2025-02-21
Enamine
EN300-92952-0.1g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-92952-0.25g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
0.25g
$19.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M0228-25g
Methyl a-D-Glucopyranoside
97-30-3 98.0%(GC)
25g
¥145.0 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-221924A-500g
Methyl α-D-glucopyranoside,
97-30-3
500g
¥587.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12484-500g
Methyl alpha-D-glucopyranoside, 98%
97-30-3 98%
500g
¥2364.00 2023-02-26
Ambeed
A248611-100g
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol
97-30-3 98%
100g
$18.0 2025-02-21
Enamine
EN300-92952-10.0g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
10.0g
$32.0 2025-03-21
Enamine
EN300-92952-25.0g
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
97-30-3 95.0%
25.0g
$38.0 2025-03-21

Methyl a-D-Glucopyranoside 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol ;  1 h, rt
リファレンス
Deacylation method using hydroxide ion-type base as catalyst
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Ethanol ,  Water
リファレンス
Rapid carbohydrate protecting group manipulations assisted by microwave dielectric heating
Soderberg, Eva; Westman, Jacob; Oscarson, Stefan, Journal of Carbohydrate Chemistry, 2001, 20(5), 397-410

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water
リファレンス
Catalytic transfer hydrogenation of sugar derivatives
Jicsinszky, L.; Ivanyi, R., Carbohydrate Polymers, 2001, 45(2), 139-145

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ;  1 h, rt
1.2 Reagents: Imidazole ;  rt
リファレンス
Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors
Tanaka, Tomonari; Kikuta, Naoya; Kimura, Yoshiharu; Shoda, Shin-ichiro, Chemistry Letters, 2015, 44(6), 846-848

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol ,  Dichloromethane ;  0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 °C
リファレンス
Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides
Rasool, Javeed Ur; Kumar, Atul; Ali, Asif; Ahmed, Qazi Naveed, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide ,  Dichloromethane ;  12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ;  15 min, rt
1.3 Reagents: Ammonia ;  -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ;  1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol ,  Dichloromethane ;  15 min, rt
リファレンス
Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides
Tanaka, Hiroshi; Ishida, Tadasuke; Matoba, Nobuatsu; Tsukamoto, Hirokazu; Yamada, Haruo; et al, Angewandte Chemie, 2006, 45(38), 6349-6352

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ;  1 h, rt
リファレンス
Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers
Tsukamoto, Hirokazu; Suzuki, Takamichi; Kondo, Yoshinori, Synlett, 2007, (20), 3131-3136

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Dibutyltin oxide Solvents: Methanol ;  2 h, reflux
リファレンス
Deacetylation method of aliphatic glycosides catalyzed by dibutyltin oxide
Wang, Shao-Min; Li, Juan; Li, Hua-Yu; Liu, Hong-Min; Li, Wen, Youji Huaxue, 2008, 28(1), 120-122

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic acid ;  7 min, heated
リファレンス
Microwave-assisted rapid deacetalation of carbohydrates
Couri, Mara Rubia C.; Evangelista, Eruzia A.; Alves, Rosemeire B.; Prado, Maria Auxiliadora F.; Gil, Rossimiriam P. F.; et al, Synthetic Communications, 2005, 35(15), 2025-2031

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ,  Water
リファレンス
Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water
Manzo, Emiliano; Barone, Gaspare; Bedini, Emiliano; Iadonisi, Alfonso; Mangoni, Lorenzo; et al, Tetrahedron, 2002, 58(1), 129-133

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Methanol ;  30 min, rt
リファレンス
Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups
Ding, Xiong; Devalankar, Dattatray A.; Wang, Pengfei, Organic Letters, 2016, 18(20), 5396-5399

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  2.5 h, rt
リファレンス
Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate
Procopio, Antonio; Dalpozzo, Renato; De Nino, Antonio; Maiuolo, Loredana; Nardi, Monica; et al, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Sodium bromide ,  Silver oxide (Ag2O) Solvents: Methanol ;  2 - 12 h, rt
リファレンス
Enhanced Basicity of Ag2O by Coordination to Soft Anions
Ren, Bo; Wang, Meiyan; Liu, Jingyao; Ge, Jiantao; Dong, Hai, ChemCatChem, 2015, 7(5), 761-765

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Acetyl chloride
リファレンス
Microwave-assisted synthesis of alkyl glycosides
Nuchter, Matthias; Ondruschka, Bernd; Lautenschlager, Werner, Synthetic Communications, 2001, 31(9), 1277-1283

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ;  10 min, rt
リファレンス
A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel
Kumar, G. D. Kishore; Baskaran, Sundarababu, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: 1-Phenyl-1,2-ethanediol ,  Dibenzyl ,  p-Toluenesulfonic acid Solvents: Dichloromethane ,  Water
リファレンス
Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars
Andrews, Mark A.; Gould, George L., Carbohydrate Research, 1992, 229(1), 141-7

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ;  0.5 h; 5 h, rt
リファレンス
Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions
Chen, Ming-Yi; Patkar, Laxmikant N.; Lu, Kuo-Cheng; Lee, Adam Shih-Yuan; Lin, Chun-Cheng, Tetrahedron, 2004, 60(50), 11465-11475

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane ,  Water ;  0.5 h, 70 °C
リファレンス
Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1]
Giri, Santosh Kumar; Verma, Monika; Kartha, K. P. Ravindranathan, Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Chloromethyl methyl sulfide ,  Potassium iodide Solvents: 1,4-Dioxane ,  Water ;  2.4 h, 50 °C
リファレンス
From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes
Niu, Qun; Xing, Linlin; Li, Chunbao, Journal of Chemical Research, 2017, 41(6), 358-364

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
リファレンス
Photochemistry of 2-Nitrobenzylidene Acetals
Sebej, Peter; Solomek, Tomas; Hroudna, L'ubica; Brancova, Pavla; Klan, Petr, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Methyl a-D-Glucopyranoside Raw materials

Methyl a-D-Glucopyranoside Preparation Products

Methyl a-D-Glucopyranoside 関連文献

Methyl a-D-Glucopyranosideに関する追加情報

Recent Advances in the Study of Methyl α-D-Glucopyranoside (CAS 97-30-3): Applications and Mechanisms

Methyl α-D-Glucopyranoside (CAS 97-30-3) is a derivative of glucose that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its methylated anomeric carbon, serves as a crucial intermediate in the synthesis of various bioactive molecules and has been extensively studied for its role in glycoscience. Recent studies have explored its applications in drug delivery systems, enzymatic processes, and as a model compound for understanding carbohydrate-protein interactions. The unique chemical properties of Methyl α-D-Glucopyranoside make it a valuable tool for researchers aiming to develop novel therapeutic agents and diagnostic tools.

One of the most notable advancements in the study of Methyl α-D-Glucopyranoside is its utilization in glycoconjugate vaccine development. Researchers have demonstrated that this compound can be used to stabilize carbohydrate antigens, thereby enhancing the immunogenicity of vaccines targeting bacterial and viral pathogens. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of Methyl α-D-Glucopyranoside as a linker molecule in the synthesis of pneumococcal polysaccharide vaccines, resulting in improved stability and efficacy. This breakthrough underscores the potential of Methyl α-D-Glucopyranoside in addressing global health challenges.

In addition to its applications in vaccine development, Methyl α-D-Glucopyranoside has been investigated for its role in enzymatic glycosylation reactions. Recent research has shown that this compound can act as a substrate for glycosyltransferases, facilitating the synthesis of complex oligosaccharides with high specificity. A 2022 study in ACS Chemical Biology reported the use of Methyl α-D-Glucopyranoside in the enzymatic production of heparan sulfate analogs, which have potential applications in anticoagulant therapies. These findings highlight the versatility of Methyl α-D-Glucopyranoside as a biochemical tool.

Furthermore, the mechanistic insights into the interactions between Methyl α-D-Glucopyranoside and carbohydrate-binding proteins have been a focal point of recent studies. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding modes of this compound with lectins and other proteins. A 2023 paper in Nature Communications revealed that Methyl α-D-Glucopyranoside exhibits selective binding to certain lectins, which could be exploited for targeted drug delivery systems. This research opens new avenues for the design of glycan-based therapeutics.

Despite these promising developments, challenges remain in the large-scale production and application of Methyl α-D-Glucopyranoside. Issues such as cost-effective synthesis and scalability need to be addressed to fully realize its potential in industrial and clinical settings. Recent efforts have focused on optimizing synthetic routes, including enzymatic and chemical methods, to improve yield and purity. A 2023 review in Biotechnology Advances summarized these advancements, emphasizing the need for interdisciplinary collaboration to overcome existing limitations.

In conclusion, Methyl α-D-Glucopyranoside (CAS 97-30-3) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from vaccine development to enzymatic synthesis, underscore its importance in advancing glycoscience. Future research should aim to address the challenges associated with its production and application, paving the way for innovative therapeutic solutions. The ongoing studies on this compound hold great promise for the development of next-generation biopharmaceuticals.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-glucopyranoside
1695741
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ